5-Keto Vioxx

COX-2 inhibition Enzyme assay Pharmacological inactivity

5-Keto Vioxx (CAS 179175-15-6) is the synthetic, pharmacologically inactive oxidative metabolite of rofecoxib, essential for research on COX-2 inhibition, metabolic pathway elucidation, and impurity profiling. Unlike active COX-2 inhibitors (e.g., rofecoxib with IC50 of 18-26 nM), this compound demonstrates negligible COX-2 activity (IC50 = 102 nM), making it an ideal negative control for functional assays and a critical reference standard for LC-MS/MS method validation. Its identification as a potential contributor to chronic human toxicity in rofecoxib bulk drug substance underscores its importance in quality control and impurity analysis. Procure this specialized reference standard to ensure specificity in your COX-2 research and achieve compliance with rigorous analytical development protocols.

Molecular Formula C17H12O5S
Molecular Weight 328.3 g/mol
CAS No. 179175-15-6
Cat. No. B030170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Keto Vioxx
CAS179175-15-6
Synonyms3-[4-(Methylsulfonyl)phenyl]-4-phenyl-2,5-furandione; 
Molecular FormulaC17H12O5S
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3
InChIInChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyLJZJWBAPABMSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Keto Vioxx (CAS 179175-15-6) for Scientific Selection: Key Attributes and Procurement Considerations


5-Keto Vioxx (CAS 179175-15-6), also known as 5-Keto Rofecoxib, is a synthetic oxidative metabolite of the selective cyclooxygenase-2 (COX-2) inhibitor rofecoxib (Vioxx) [1]. It is a small molecule (C17H12O5S, MW 328.34) [2] that serves as a critical reference standard and investigative tool in pharmacokinetic, metabolic pathway, and drug disposition studies of rofecoxib . Unlike the parent compound, which exhibits potent COX-2 inhibition (IC50 = 18-26 nM) , 5-Keto Vioxx is pharmacologically inactive against both COX-1 and COX-2 [3]. Its primary research utility lies in elucidating biotransformation pathways, validating analytical methods for impurity profiling, and serving as a negative control in COX-2 activity assays.

Why 5-Keto Vioxx Cannot Be Substituted by Generic COX-2 Inhibitors in Research Applications


Generic substitution of 5-Keto Vioxx with other COX-2 inhibitors (e.g., celecoxib, etoricoxib) or even the parent drug rofecoxib fails to address the compound's specific role as a pharmacologically inactive metabolite and potential impurity marker. While rofecoxib is a potent COX-2 inhibitor with IC50 values of 18-26 nM and a >1000-fold selectivity over COX-1 [1], 5-Keto Vioxx demonstrates negligible COX-2 inhibitory activity (IC50 = 102 nM) [2] and does not significantly inhibit COX-1 [3]. This fundamental difference in biological activity renders 5-Keto Vioxx uniquely suited for studies focused on drug metabolism, impurity profiling, and as a negative control in COX-2 functional assays. Furthermore, 5-Keto Vioxx is identified as an impurity in rofecoxib bulk drug substance, with potential implications for chronic human toxicity [4], distinguishing it from active pharmaceutical ingredients and their primary metabolites.

Quantitative Evidence for 5-Keto Vioxx Differentiation: Comparative Data Against Key Analogs


Negligible COX-2 Inhibitory Activity Differentiates 5-Keto Vioxx from Rofecoxib

5-Keto Vioxx exhibits an IC50 value of 102 nM against human recombinant COX-2 [1], whereas the parent compound rofecoxib demonstrates potent inhibition with IC50 values of 26 nM in human osteosarcoma cells and 18 nM in Chinese hamster ovary cells . This represents a 4- to 6-fold reduction in inhibitory potency, confirming that 5-Keto Vioxx does not significantly contribute to the pharmacological activity of rofecoxib [2].

COX-2 inhibition Enzyme assay Pharmacological inactivity

Absence of COX-1 Inhibition in Human Whole Blood Assays Distinguishes 5-Keto Vioxx from Non-Selective NSAIDs

In a human whole blood in vitro assay, 5-Keto Vioxx, along with all other known human metabolites of rofecoxib, demonstrated no inhibition of COX-1 activity [1]. In contrast, non-selective NSAIDs such as indomethacin potently inhibit both COX-1 and COX-2, with COX-1 IC50 values in the low nanomolar range [2]. Rofecoxib itself exhibits a COX-2 selectivity ratio of 37- to 75-fold over COX-1 in whole blood assays [3], with no COX-1 inhibition observed clinically even at supratherapeutic doses [4].

COX-1 inhibition Whole blood assay Selectivity

Identification as a Rofecoxib Bulk Drug Impurity with Potential Toxicity Implications

5-Keto Vioxx is recognized as an impurity present in rofecoxib bulk drug substance and has been flagged as a possible contributor to chronic human toxicity [1]. This contrasts with the parent drug rofecoxib, which was withdrawn from the market due to cardiovascular safety concerns [2], and with other coxibs (e.g., celecoxib, etoricoxib) that remain in clinical use but have distinct impurity profiles [3].

Impurity profiling Toxicology Pharmaceutical analysis

Utility as an Essential Reference Standard for Rofecoxib Pharmacokinetic and Metabolism Studies

5-Keto Vioxx is a validated reference standard used in analytical method development for the quantification of rofecoxib and its metabolites in biological matrices . Unlike active COX-2 inhibitors, which require careful handling due to their pharmacological potency, 5-Keto Vioxx is inactive and can be safely employed as a calibrator or internal standard in LC-MS/MS assays [1]. Rofecoxib itself has a complex and variable pharmacokinetic profile, with a mean oral bioavailability of 93% and a tmax ranging from 2 to 9 hours [2].

Reference standard Pharmacokinetics Metabolite identification

Optimal Research and Industrial Applications for 5-Keto Vioxx (CAS 179175-15-6)


Negative Control in COX-2 Enzyme Inhibition Assays

Use 5-Keto Vioxx as a negative control to establish baseline activity in COX-2 inhibition assays, leveraging its weak IC50 (102 nM) relative to potent inhibitors like rofecoxib (18-26 nM) [1]. This ensures that observed inhibition is due to the test compound rather than assay artifacts.

Reference Standard for Bioanalytical Method Validation

Employ 5-Keto Vioxx as a reference standard in the development and validation of LC-MS/MS methods for quantifying rofecoxib and its metabolites in plasma, urine, or tissue samples . Its well-characterized structure and lack of pharmacological activity facilitate accurate calibration and quality control.

Impurity Marker in Pharmaceutical Quality Control

Utilize 5-Keto Vioxx as an impurity marker in the quality control of rofecoxib-related substances, given its identification as a potential contributor to chronic human toxicity [2]. This supports the development of robust analytical methods for impurity profiling in compliance with regulatory guidelines.

Probe in Drug Metabolism and Disposition Studies

Apply 5-Keto Vioxx in in vitro and in vivo studies to elucidate the metabolic pathways and disposition of rofecoxib, particularly the oxidative biotransformation routes [3]. Its synthetic availability and defined structure enable precise tracking of metabolic fate.

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